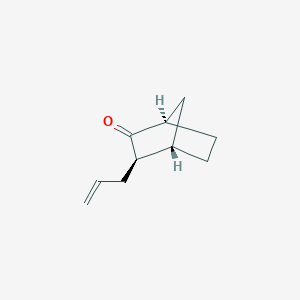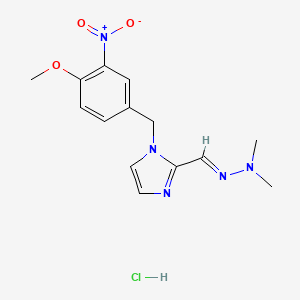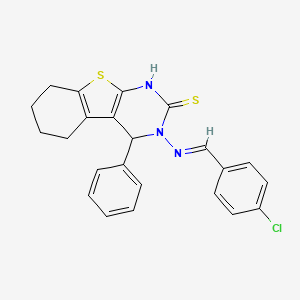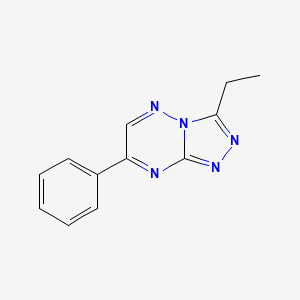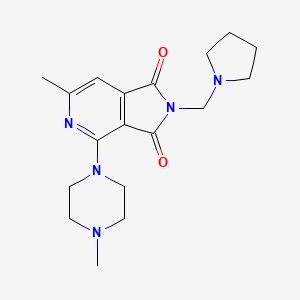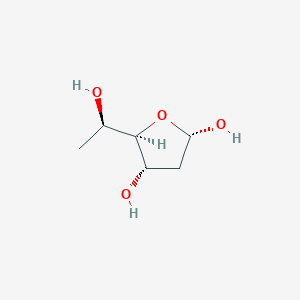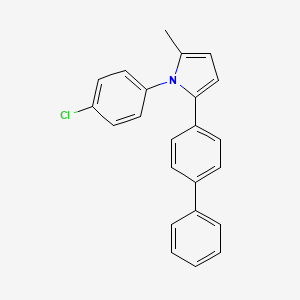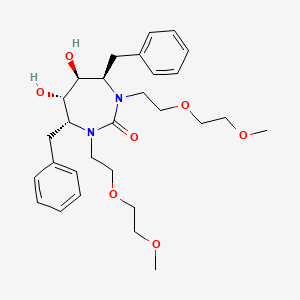
trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone: is an organic compound that belongs to the class of furanones It is characterized by a furan ring with an acetyl group at the 4-position and a p-chlorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of p-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.
Cyclization: The β-hydroxy ketone undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the furanone ring.
Isomerization: The final step involves the isomerization of the furanone to the trans configuration using a suitable base, such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the p-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the p-chlorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- trans-4-Acetyl-5-phenyl-4,5-dihydro-2(3H)-furanone
- trans-4-Acetyl-5-(p-methylphenyl)-4,5-dihydro-2(3H)-furanone
Uniqueness
Compared to similar compounds, trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone is unique due to the presence of the p-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
83144-11-0 |
|---|---|
Molecular Formula |
C12H11ClO3 |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
4-acetyl-5-(4-chlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-7(14)10-6-11(15)16-12(10)8-2-4-9(13)5-3-8/h2-5,10,12H,6H2,1H3 |
InChI Key |
BVGNFJBMPNFDNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(=O)OC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12712946.png)
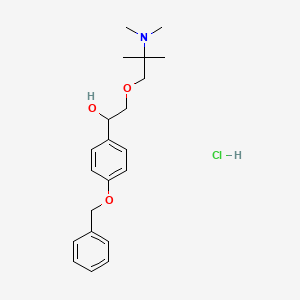
![N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12712951.png)
